molecular formula C6H4IN3 B12308489 6-Iodo-3H-imidazo[4,5-b]pyridine

6-Iodo-3H-imidazo[4,5-b]pyridine

Cat. No.: B12308489
M. Wt: 245.02 g/mol
InChI Key: LLAVKORWUWIYMO-UHFFFAOYSA-N
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Description

6-Iodo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with an iodine atom at the 6th position. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with aldehydes or ketones, followed by iodination. For instance, the reaction of 2-aminopyridine with an aldehyde in the presence of an iodine source can yield the desired imidazopyridine .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazopyridines, while oxidation and reduction can modify the core structure .

Scientific Research Applications

6-Iodo-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3H-imidazo[4,5-b]pyridine
  • 6-Chloro-3H-imidazo[4,5-b]pyridine
  • 6-Methyl-3H-imidazo[4,5-b]pyridine

Uniqueness

6-Iodo-3H-imidazo[4,5-b]pyridine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties compared to its bromine or chlorine analogs .

Properties

Molecular Formula

C6H4IN3

Molecular Weight

245.02 g/mol

IUPAC Name

6-iodo-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H4IN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10)

InChI Key

LLAVKORWUWIYMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)I

Origin of Product

United States

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